

# Spectroscopic Analysis of Anilazine: A Technical Guide

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## Compound of Interest

Compound Name: Anilazine

Cat. No.: B1167350

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Introduction: **Anilazine** (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a triazine fungicide previously used to control a variety of fungal diseases on crops and turf.<sup>[1]</sup> Its chemical structure, comprised of a dichlorotriazine ring linked to an o-chloroaniline group, gives rise to a distinct spectroscopic profile.<sup>[1]</sup> This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **anilazine**, intended for researchers, scientists, and professionals in drug development and environmental analysis.

## Spectroscopic Data Presentation

The following sections summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR Spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **anilazine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Anilazine**<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Relative Intensity
8.26	773.00
8.24	828.00
7.94	241.00
7.46	881.00
7.45	863.00
7.44	973.00
7.43	1000.00
7.39	368.00
7.38	377.00
7.37	569.00
7.36	613.00
7.35	445.00
7.34	387.00
7.18	728.00
7.17	703.00
7.16	685.00
7.15	539.00
7.14	517.00

Note: The provided data indicates a complex aromatic region with multiple overlapping signals.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Anilazine**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Relative Intensity
171.48	9.00
170.58	12.00
164.20	209.00
132.78	320.00
129.60	987.00
127.80	1000.00
126.31	866.00
124.86	367.00
122.99	983.00

## Mass Spectrometry (MS)

Mass spectrometry of **anilazine** is characterized by a distinct pattern of isotopic peaks due to the presence of three chlorine atoms. The data presented below corresponds to electron ionization (EI) mass spectrometry.

Table 3: Principal Mass Spectral Peaks for **Anilazine**

m/z	Relative Abundance (%)	Probable Fragment
239	100%	$[M - Cl]^+$
241	66%	Isotope peak of $[M - Cl]^+$
178	35%	$[M - C_3HN_2Cl_2]^+$
143	33%	$[C_6H_4ClN]^+$

## Infrared (IR) Spectroscopy

The IR spectrum of **anilazine** displays characteristic absorption bands corresponding to its various functional groups. While a peak list is not available, the main absorption regions can be

predicted based on its structure.

Table 4: Characteristic IR Absorption Regions for **Anilazine**

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
3400–3250	N–H Stretch	Secondary Amine
3100–3000	C–H Stretch	Aromatic
1680–1640	C=N Stretch	Triazine Ring
1600–1400	C=C Stretch	Aromatic Ring
850–550	C–Cl Stretch	Aryl Halide

## Experimental Protocols & Methodologies

The data presented in this guide were obtained using standard spectroscopic techniques.

### NMR Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a JEOL instrument.[\[1\]](#)

- Sample Preparation: The **anilazine** sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>).  
[\[1\]](#)
- <sup>1</sup>H NMR: The proton NMR spectrum was recorded at a frequency of 400 MHz.[\[1\]](#)
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum was recorded at a frequency of 100.40 MHz.[\[1\]](#)
- Reference: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

### Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) source.[\[2\]](#)[\[3\]](#)

- Ionization: In this hard ionization technique, high-energy electrons bombard the sample molecule, causing it to ionize and fragment.[\[3\]](#) This extensive fragmentation provides

valuable information for structural determination.[2][3] The electron beam energy is typically set to 70 eV to ensure reproducible fragmentation patterns.[2]

- Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio ( $m/z$ ) to generate the mass spectrum.[4]

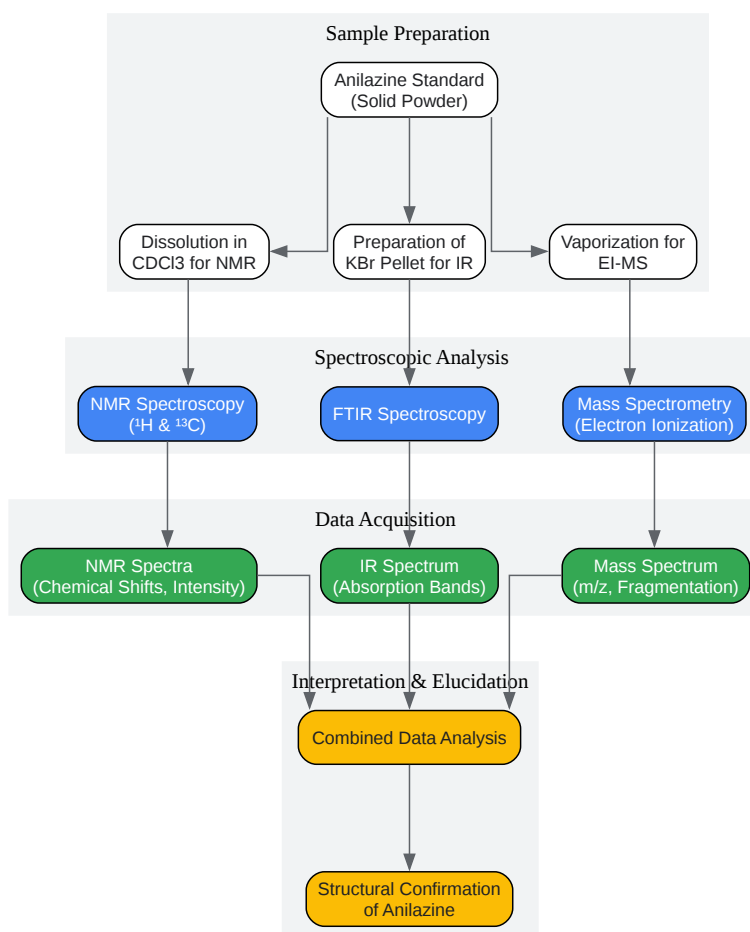
## Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum was obtained using the KBr wafer (or pellet) technique.[1]

- Sample Preparation: A small amount of solid **anilazine** is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then compressed under high pressure to form a thin, transparent pellet.[5]
- Analysis: The KBr pellet is placed in the path of an infrared beam. The instrument measures the absorption of IR radiation at different frequencies as the molecule's bonds vibrate, producing the IR spectrum.[6]

## Visualization of Analytical Workflow

The characterization of a chemical standard like **anilazine** follows a logical workflow, integrating data from multiple spectroscopic techniques for comprehensive structural elucidation.



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Workflow for the spectroscopic characterization of **Anilazine**.

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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of Anilazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167350#anilazine-spectroscopic-data-nmr-ir-mass-spec>]

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